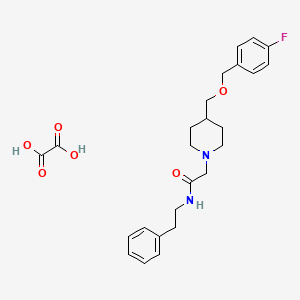

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate” is a complex organic molecule. It is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase (TYR) from Agaricus bisporus (AbTYR) . The compound’s molecular formula is C24H29FN2O6 and it has a molecular weight of 460.502.

Synthesis Analysis

The synthesis of this compound involves the use of 4-fluorobenzylpiperazine as a precursor . This precursor is involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .Chemical Reactions Analysis

The compound is a competitive inhibitor of tyrosinase, an enzyme involved in melanogenesis . It has been found to be 100-fold more active than the reference compound kojic acid .Physical And Chemical Properties Analysis

The compound is a solid and its color is not specified . Its melting point is between 216 - 219 °C .Applications De Recherche Scientifique

Anti-leukemic Activity

The compound has shown potential in the field of oncology, particularly in the treatment of leukemia . It demonstrated cytotoxic potential against two leukemia cell lines, indicating its potential as an anti-leukemic agent . This could be a significant breakthrough in the treatment of this aggressive hematopoietic malignancy .

Organic Synthesis

The compound is used in organic synthesis. Its unique structure and properties make it a valuable component in the synthesis of various organic compounds. This broadens the scope of organic chemistry and enables the creation of new molecules with potential applications in various fields.

Material Science

In the field of material science, the compound is used due to its unique properties. It can contribute to the development of new materials with improved characteristics, such as increased strength, durability, or specific reactivity.

Pharmaceutical Applications

The compound is used in the pharmaceutical industry. Its unique properties make it a valuable component in the development of new drugs and therapies. This could lead to the creation of more effective treatments for various diseases.

Crystal Structure Analysis

The compound has been used in the analysis of crystal structures . Its complex structure makes it an interesting subject for crystallographic studies, which can provide valuable insights into the properties and behaviors of crystals .

Development of Anti-parasitic Agents

The compound’s heterocyclic framework has been reported to serve as a key intermediate for the assembly of several heterocycles, including anti-parasitic agents . This could lead to the development of more effective treatments for parasitic infections .

Mécanisme D'action

Target of Action

Similar compounds with a 4-fluorobenzylpiperazine moiety have been reported to inhibit tyrosinase (tyr), a type 3 copper-containing enzyme . TYR plays multiple roles in pigmentation, UV radiation and free radicals protection, and undesirable browning of fruits and vegetables .

Mode of Action

Compounds with similar structures have been found to act as competitive inhibitors of their target enzymes . They bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

It catalyzes a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin .

Result of Action

Similar compounds have been found to exert antimelanogenic effects on b16f10 cells in the absence of cytotoxicity . This suggests that the compound could potentially reduce melanin production, which could be beneficial in the treatment of hyperpigmentation disorders .

Safety and Hazards

The compound is classified as having acute toxicity when ingested (Category 4, H302) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . The safety precautions include avoiding ingestion, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN2O2.C2H2O4/c24-22-8-6-20(7-9-22)17-28-18-21-11-14-26(15-12-21)16-23(27)25-13-10-19-4-2-1-3-5-19;3-1(4)2(5)6/h1-9,21H,10-18H2,(H,25,27);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDSBZZDPHTNGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4,6-Dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2778421.png)

![2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2778425.png)

![2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2778426.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2778427.png)

![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2778429.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2778431.png)

![1-benzyl-7-methyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778438.png)

![Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2778444.png)